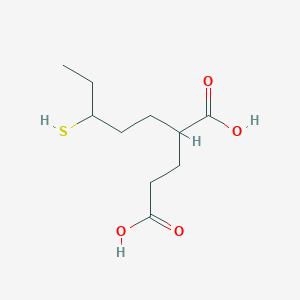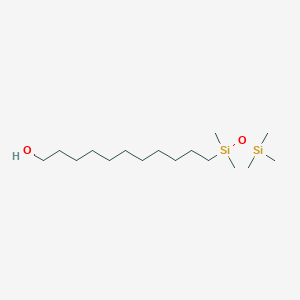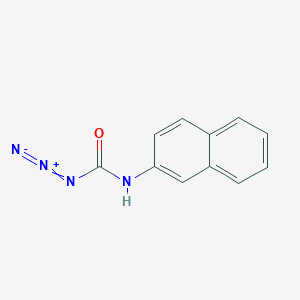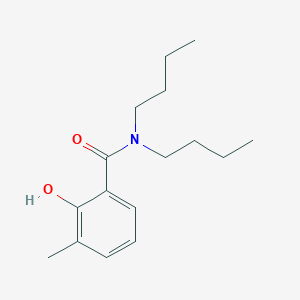
N,N-Dibutyl-2-hydroxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C16H25NO2 It is a derivative of benzamide, characterized by the presence of two butyl groups attached to the nitrogen atom and a hydroxyl group at the ortho position relative to the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-hydroxy-3-methylbenzamide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: 2-oxo-3-methylbenzoic acid or 2-hydroxy-3-methylbenzaldehyde.
Reduction: N,N-Dibutyl-2-hydroxy-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-2-hydroxy-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-2-hydroxy-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-hydroxy-3-methylbenzamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-Dibutyl-3-hydroxy-2-methylbenzamide: Isomer with the hydroxyl group at a different position.
N,N-Dibutyl-2-hydroxy-4-methylbenzamide: Isomer with the methyl group at a different position.
Uniqueness
N,N-Dibutyl-2-hydroxy-3-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
189188-01-0 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-6-11-17(12-7-5-2)16(19)14-10-8-9-13(3)15(14)18/h8-10,18H,4-7,11-12H2,1-3H3 |
Clave InChI |
AVDIGHYJKIZRRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CC=CC(=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



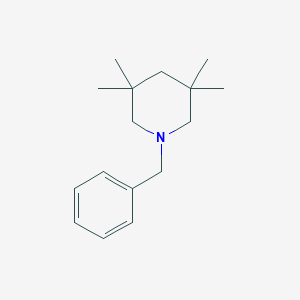
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)




![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)

